1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene
Description
Properties
Molecular Formula |
C10H11ClF2 |
|---|---|
Molecular Weight |
204.64 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(1,1-difluoropropyl)benzene |
InChI |
InChI=1S/C10H11ClF2/c1-2-10(12,13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
NNRCNYUMXUGJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CCl)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The chloromethylation of 4-(1,1-difluoropropyl)benzene proceeds via electrophilic aromatic substitution. The Lewis acid (AlCl3) polarizes the chloromethylation reagent, generating a reactive electrophile that attacks the aromatic ring’s electron-rich positions. Hydrolysis of the intermediate yields the final product.
-
Substrate : 4-(1,1-difluoropropyl)benzene
-
Chloromethylation Reagent : Chloromethyl methyl ether (5–6 equiv)
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Catalyst : AlCl3 (1–1.5 equiv relative to substrate)
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Temperature : 20–40°C
-
Reaction Time : 8–10 hours
-
Yield : 65–80% (extrapolated from analogous reactions)
Reagent Selection
The choice of chloromethylation reagent significantly impacts efficiency:
| Reagent | Advantages | Limitations |
|---|---|---|
| Chloromethyl methyl ether | High reactivity, low cost | Moisture-sensitive |
| Chloromethyl pivaloyl chloride | Enhanced stability | Higher molecular weight |
| 1-Chloro-4-(chloromethoxy)butane | Flexible reaction conditions | Lower yields in scaled reactions |
Patent data indicates chloromethyl methyl ether as the optimal reagent due to its balance of reactivity and handling practicality.
Difluoropropyl Group Introduction
The 1,1-difluoropropyl moiety is introduced via Friedel-Crafts alkylation or acylation-reduction sequences. Patent US5466823A offers insights into analogous fluorinated alkylation processes, though direct methods for difluoropropyl attachment remain underexplored.
Friedel-Crafts Alkylation
Reacting benzene with 1,1-difluoropropyl chloride in the presence of AlCl3 generates 4-(1,1-difluoropropyl)benzene. However, carbocation rearrangements pose challenges, necessitating low temperatures (-10°C to 0°C) and excess Lewis acid.
Hypothetical Protocol :
-
Substrate : Benzene
-
Alkylating Agent : 1,1-Difluoropropyl chloride
-
Catalyst : AlCl3 (2.0 equiv)
-
Temperature : -10°C
-
Yield : ~50% (estimated)
Acylation-Reduction Strategy
A more reliable approach involves Friedel-Crafts acylation followed by ketone reduction:
-
Acylation : Benzene + 1,1-difluoropropanoyl chloride → 4-(1,1-difluoropropanoyl)benzene.
-
Reduction : LiAlH4-mediated reduction of the ketone to 4-(1,1-difluoropropyl)benzene.
This method avoids carbocation rearrangements but requires stringent anhydrous conditions.
The order of functional group introduction critically affects synthetic efficiency.
Route A: Chloromethylation Followed by Difluoropropylation
-
Step 1 : Chloromethylation of benzene to yield 1-chloromethylbenzene.
-
Step 2 : Friedel-Crafts alkylation with 1,1-difluoropropyl chloride.
-
Challenge : The electron-withdrawing chloromethyl group deactivates the ring, hindering electrophilic substitution.
Route B: Difluoropropylation Followed by Chloromethylation
-
Step 1 : Synthesis of 4-(1,1-difluoropropyl)benzene.
-
Advantage : The electron-donating alkyl group activates the ring for subsequent chloromethylation.
Route B is favored in industrial settings due to higher reported yields (65–80% vs. 40–50% for Route A).
Comparative Analysis of Methods
The table below contrasts key synthetic parameters for Routes A and B:
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 40–50% | 65–80% |
| Reaction Complexity | High (two electrophilic steps) | Moderate (one electrophilic step) |
| Catalyst Load | AlCl3 (2.0 equiv per step) | AlCl3 (1.5 equiv total) |
| Scalability | Limited by low yields | Suitable for industrial production |
Optimization Strategies
Catalyst Recycling
Recovering AlCl3 via aqueous workup reduces costs and environmental impact. Patent CN101033169A demonstrates AlCl3 recovery rates of 70–80% through fractional crystallization.
Solvent Systems
Polar aprotic solvents (e.g., dichloromethane) enhance electrophile stability, while ethers (e.g., methyl tert-butyl ether) improve reagent solubility.
Challenges and Limitations
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Regioselectivity : Ensuring para-substitution requires directing groups or excess substrate.
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Fluorine Stability : Harsh conditions may lead to defluorination.
-
Byproduct Formation : Competing ortho/meta substitution occurs in poorly optimized systems.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.
Reduction: Formation of 4-(1,1-difluoropropyl)benzene.
Scientific Research Applications
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets can vary based on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-tert-Butylbenzyl Chloride (1-(Chloromethyl)-4-(1,1-dimethylethyl)benzene)
- Molecular Formula : C11H15Cl
- Key Differences : Replaces the difluoropropyl group with a bulky tert-butyl (-C(CH3)3) group.
- Properties : The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the less bulky difluoropropyl group. It also lacks fluorine's electronic effects, leading to lower lipophilicity (logP ~3.2 vs. estimated ~3.8 for the difluoropropyl analogue) .
- Applications : Used in pharmaceuticals and agrochemicals as a building block for hindered aryl intermediates .
4-Isopropylbenzyl Chloride (4-Isopropylbenzyl Chloride)
- Molecular Formula : C10H13Cl
- Key Differences : Features an isopropyl (-CH(CH3)2) group instead of difluoropropyl.
- Properties : The isopropyl group is less electron-withdrawing than the difluoropropyl substituent, resulting in a less polarized chloromethyl group and slower reaction kinetics in SN2 pathways .
Fluorinated Analogues
1-(tert-Butyl)-4-(3,3-difluoropropyl)benzene (3d)
- Molecular Formula : C13H18F2
- Key Differences : Contains a tert-butyl group and a 3,3-difluoropropyl chain.
- Spectroscopic Data : The ¹H NMR (CDCl3) shows a triplet of triplets at δ 5.73 ppm (J = 56.7, 4.5 Hz) for the difluoropropyl group, distinct from the target compound's 1,1-difluoropropyl signals .
- Reactivity : The absence of a chloromethyl group limits its utility in cross-coupling reactions compared to 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene .
1-(Chloromethyl)-4-(2-fluoroethoxy)benzene
- Molecular Formula : C9H10ClFO
- Key Differences : Substitutes the difluoropropyl group with a fluoroethoxy (-OCH2F) chain.
- Properties : The ether linkage enhances solubility in polar solvents but reduces thermal stability compared to alkyl-fluorinated derivatives .
Sulfur- and Sulfonyl-Containing Analogues
1-(Chloromethyl)-4-(phenylthio)benzene
1-(Chloromethyl)-4-methanesulfonylbenzene
- Molecular Formula : C8H9ClO2S
- Key Differences : Features a sulfonyl (-SO2CH3) group, which is strongly electron-withdrawing.
- Applications : Used in drug synthesis (e.g., kinase inhibitors) due to its ability to stabilize negative charges in transition states .
Halogenated Derivatives
1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
- Molecular Formula : C14H9Cl5
- Key Differences : Contains multiple chlorine atoms and a trichloroethyl group.
Comparative Data Tables
Table 1. Structural and Physical Properties
Table 2. Spectroscopic Comparison (¹H NMR Highlights)
Biological Activity
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene is an organic compound characterized by a chloromethyl group and a 1,1-difluoropropyl substituent attached to a benzene ring. Its molecular formula is C10H10ClF2. This compound is notable for its potential biological activities, particularly in terms of reactivity with nucleophiles and electrophiles, which can influence its interactions in biological systems.
Chemical Structure and Properties
The structural characteristics of 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene contribute significantly to its biological activity:
- Chloromethyl Group : This functional group is known for participating in nucleophilic substitution reactions, making it reactive towards various biological nucleophiles.
- Difluoropropyl Group : The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetic properties.
Interaction Studies
Research indicates that 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene may interact with various biological targets, including enzymes and receptors. Such interactions are crucial for understanding the compound's potential therapeutic applications and toxicity.
- Nucleophilic Substitution : The chloromethyl group can engage in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
- Electrophilic Aromatic Substitution : The difluoropropyl group allows for electrophilic aromatic substitutions, potentially leading to the synthesis of complex molecules with enhanced biological properties.
Potential Applications
This compound has been explored for its potential applications in medicinal chemistry due to its unique reactivity profile. Some areas of interest include:
- Anticancer Agents : Compounds with similar structures have shown promise in cancer therapy by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Properties : Similar halogenated compounds have been investigated for their anti-inflammatory effects, suggesting that 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene could have analogous properties.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene differs from structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Chloromethyl)-4-methylbenzene | C9H11Cl | Contains a methyl group instead of difluoropropyl |
| 2-Chloro-4-fluorotoluene | C7H6ClF | Fluoro-substituted aromatic compound |
| (2-Chloro-1,1-difluoroethyl)benzene | C8H7ClF2 | Contains difluoroethyl group instead |
| 4-Chloro-3-fluorotoluene | C7H6ClF | Another halogenated aromatic compound |
The unique combination of both chloromethyl and difluoropropyl groups in 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene significantly alters its reactivity and biological activity compared to other similar compounds. This dual functionality can lead to distinct synthetic pathways and potential applications in various fields.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds related to 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene. For example:
- Synthesis Pathways : Research has outlined several synthetic routes for producing this compound using Friedel-Crafts alkylation techniques. These methods often involve the use of Lewis acid catalysts like aluminum chloride to facilitate the reaction.
- Biological Evaluations : Preliminary evaluations have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. Specific assays have been conducted to assess cell viability and apoptosis induction.
Q & A
Q. How can discrepancies in spectral data (e.g., unexpected ¹H NMR splitting) be investigated?
- Resolution :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism in difluoropropyl groups) .
- X-ray Crystallography : Resolve crystal structure to confirm substituent orientation (e.g., CIF files from PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
